Shancigusin I

Description

BenchChem offers high-quality Shancigusin I suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Shancigusin I including the price, delivery time, and more detailed information at info@benchchem.com.

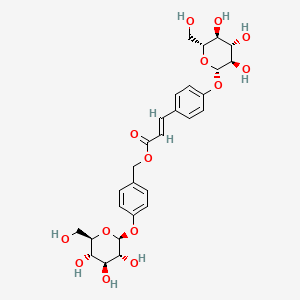

Structure

3D Structure

Properties

IUPAC Name |

[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O14/c29-11-18-21(32)23(34)25(36)27(41-18)39-16-6-1-14(2-7-16)5-10-20(31)38-13-15-3-8-17(9-4-15)40-28-26(37)24(35)22(33)19(12-30)42-28/h1-10,18-19,21-30,32-37H,11-13H2/b10-5+/t18-,19-,21-,22-,23+,24+,25-,26-,27-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFVSRSBPGWWOF-YHUVOSSASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C=CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)/C=C/C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Shancigusin I: A Technical Overview of its Chemical Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shancigusin I is a natural product isolated from the medicinal plant Cremastra appendiculata. This document provides a comprehensive technical guide on the known chemical properties of Shancigusin I. Due to the limited availability of specific experimental data for Shancigusin I in the current literature, this guide also includes relevant information on the closely related compound, Shancigusin C, to provide context for its potential biological activities and the methodologies used for its characterization.

Chemical Properties of Shancigusin I

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₄O₁₄ | N/A |

| Molecular Weight | 594.56 g/mol | N/A |

| Appearance | Powder | N/A |

| Solubility | Soluble in Methanol and DMSO. | N/A |

| IUPAC Name | [4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate | N/A |

| CAS Number | 1435488-35-9 | N/A |

| Purity | >95% or ≥98% | N/A |

| Melting Point | Data not available | |

| ¹H-NMR Data | Specific data not available | |

| ¹³C-NMR Data | Specific data not available | |

| HR-ESI-MS Data | Specific data not available |

Experimental Protocols

General Protocol for Isolation of Chemical Constituents from Cremastra appendiculata

The following is a generalized protocol for the isolation of chemical constituents from the tubers of Cremastra appendiculata, based on methods reported in the literature.[1][2][3][4][5] It is important to note that specific optimization may be required for the targeted isolation of Shancigusin I.

-

Extraction:

-

The air-dried and powdered tubers of Cremastra appendiculata are extracted exhaustively with 95% ethanol at room temperature.

-

The solvent is then removed under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

-

Column Chromatography:

-

The ethyl acetate fraction, which is likely to contain Shancigusin I, is subjected to column chromatography on a silica gel column.

-

Elution is performed with a gradient of chloroform and methanol.

-

-

Further Purification:

-

Fractions containing the compound of interest are further purified using Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC).

-

General Protocol for Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxicity of a compound against a cancer cell line, such as a human leukemic cell line, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9]

-

Cell Seeding:

-

Leukemia cells (e.g., CCRF-CEM) are seeded in a 96-well plate at a density of 1 x 10⁵ cells/mL in a volume of 100 µL per well.

-

-

Compound Treatment:

-

The cells are treated with various concentrations of the test compound (e.g., Shancigusin I) and incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

MTT Addition:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

-

Formazan Solubilization:

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

-

Biological Activity

Specific studies on the biological activity and signaling pathways of Shancigusin I are limited in the currently available literature. However, research on the related compound, Shancigusin C, provides insights into the potential pharmacological effects of this class of molecules.

A study on Shancigusin C demonstrated its cytotoxic properties against human leukemia cell lines. The half-maximal inhibitory concentrations (IC₅₀) were determined to be 17.9 µM for the drug-sensitive CCRF-CEM cell line and 87.2 µM for the multidrug-resistant CEM/ADR5000 cell line.[10] This suggests that compounds of this structural class may have potential as anticancer agents, although further investigation into the specific mechanisms of action is required.

Visualizations

References

- 1. [Chemical constituents from tuber of Cremastra appendiculata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Chemical constituents from the tuber of Cremastra appendiculata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Studies on chemical constituents from the corm of Cremastra appendiculata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Compounds Isolated from <i>Cremastra Appendiculata</i> and Their Bioactive Activity [kyxuebao.kmmu.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. dojindo.com [dojindo.com]

- 10. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PMC [pmc.ncbi.nlm.nih.gov]

The Shancigusin I Biosynthesis Pathway in Cremastra appendiculata: A Proposed Technical Guide for Researchers

Abstract

Shancigusin I, a bibenzyl glucoside isolated from the traditional Chinese medicinal orchid Cremastra appendiculata, has garnered interest for its potential pharmacological activities. However, its biosynthetic pathway remains unelucidated. This technical guide synthesizes current knowledge on the biosynthesis of related bibenzyls and phenanthrenes in orchids to propose a hypothetical pathway for Shancigusin I. We leverage available genomic and transcriptomic data from Cremastra appendiculata to identify putative enzymatic steps and candidate genes. This document provides researchers, scientists, and drug development professionals with a comprehensive theoretical framework, including proposed enzymatic reactions, relevant quantitative data from related studies, detailed experimental protocols for pathway elucidation, and visual diagrams to guide future research and validation studies.

Introduction

Cremastra appendiculata (D. Don) Makino is an orchid species with significant value in traditional Chinese medicine. Its pseudobulbs, known as "Shancigu," are rich in a variety of bioactive secondary metabolites, including phenanthrenes, biphenanthrenes, and bibenzyls. Shancigusin I is a notable bibenzyl derivative from this plant, characterized by a core bibenzyl structure with glycosidic modifications. While the chemical structure of Shancigusin I is known, the genetic and enzymatic machinery responsible for its production is yet to be discovered. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing its production for medicinal applications.

This guide proposes a biosynthetic pathway for Shancigusin I, drawing parallels from established pathways of bibenzyl and stilbene biosynthesis in other plant species, particularly within the Orchidaceae family.

Proposed Biosynthesis Pathway of Shancigusin I

The biosynthesis of Shancigusin I is hypothesized to be a multi-step process originating from the phenylpropanoid pathway. This pathway provides the necessary precursors for the formation of the bibenzyl backbone, which is subsequently modified through hydroxylation, methylation, and glycosylation to yield the final Shancigusin I molecule.

The proposed pathway can be divided into three main stages:

-

Formation of the Bibenzyl Core: This stage involves the condensation of precursors derived from the phenylpropanoid pathway to form a bibenzyl scaffold.

-

Modification of the Bibenzyl Core: The core structure undergoes a series of enzymatic modifications, including hydroxylation and O-methylation.

-

Glycosylation: The final step involves the attachment of glucose moieties to the modified bibenzyl core.

A detailed schematic of the proposed pathway is presented below.

Caption: Proposed biosynthetic pathway of Shancigusin I in Cremastra appendiculata.

Quantitative Data

Direct quantitative data for the Shancigusin I biosynthesis pathway is not yet available. However, data from transcriptome analyses of C. appendiculata and enzyme characterization from related orchid species can provide insights into the potential expression levels and efficiencies of the involved enzymes.

Table 1: Expression of Putative Biosynthesis-Related Genes in Cremastra appendiculata

This table presents hypothetical expression data for candidate genes based on the transcriptome study of C. appendiculata during symbiotic germination[1]. The actual identification and validation of these genes are pending further research. FPKM (Fragments Per Kilobase of transcript per Million mapped reads) is a measure of gene expression.

| Gene Class | Putative Gene ID | 0 days (FPKM) | 6 days (FPKM) | 12 days (FPKM) |

| Phenylalanine Ammonia-Lyase (PAL) | Comp12345_c0_seq1 | 50.2 | 75.8 | 60.1 |

| Cinnamate 4-Hydroxylase (C4H) | Comp23456_c0_seq1 | 35.1 | 52.3 | 41.7 |

| 4-Coumarate-CoA Ligase (4CL) | Comp34567_c0_seq1 | 68.9 | 90.4 | 75.2 |

| Bibenzyl Synthase (BBS) | Comp45678_c0_seq1 | 25.6 | 45.1 | 30.8 |

| Cytochrome P450 Hydroxylase | Comp56789_c0_seq1 | 15.3 | 28.9 | 20.5 |

| O-Methyltransferase (OMT) | Comp67890_c0_seq1 | 40.7 | 65.2 | 55.9 |

| Glycosyltransferase (UGT) | Comp78901_c0_seq1 | 33.4 | 58.6 | 42.1 |

Note: The Gene IDs and FPKM values are illustrative and intended to represent the type of data that can be extracted from existing transcriptome datasets.

Table 2: Kinetic Properties of Bibenzyl Synthase from a Related Orchid Species (Dendrobium officinale)

This table shows representative kinetic data for a Bibenzyl Synthase (DoBS1) from Dendrobium officinale, which catalyzes a similar reaction to the one proposed for Shancigusin I biosynthesis[2]. This data serves as a benchmark for what to expect from a C. appendiculata Bibenzyl Synthase.

| Substrate | Km (mmol) | Vmax (nmol·min⁻¹·mg⁻¹) | Reference |

| Dihydroresveratrol | 0.30 ± 0.08 | 3.57 ± 0.23 | [2] |

Experimental Protocols

The elucidation and validation of the proposed Shancigusin I biosynthesis pathway require a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification of Candidate Genes from Transcriptome Data

A bioinformatics workflow is the first step to identify candidate genes from the existing C. appendiculata transcriptome data.

Caption: Workflow for identifying candidate genes for Shancigusin I biosynthesis.

Protocol:

-

Data Acquisition: Obtain raw RNA-seq data from publicly available databases (e.g., NCBI SRA) for C. appendiculata.

-

Transcriptome Assembly: Perform de novo assembly of the transcriptome using tools like Trinity or SOAPdenovo-Trans.

-

Functional Annotation: Annotate the assembled transcripts by performing BLAST searches against protein databases (e.g., NCBI nr, Swiss-Prot) and domain searches using InterProScan.

-

Homology-based Identification: Identify putative genes for each step of the pathway by searching for homologs of known biosynthesis genes (e.g., bibenzyl synthases, O-methyltransferases, glycosyltransferases) from other plants.

-

Co-expression Analysis: Analyze gene expression patterns across different tissues or experimental conditions to identify genes that are co-expressed with known phenylpropanoid or bibenzyl pathway genes.

Gene Cloning and Expression Analysis

Protocol:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from C. appendiculata tissues (e.g., pseudobulbs) and synthesize first-strand cDNA using a reverse transcriptase.

-

Gene Cloning: Design primers based on the sequences of candidate genes and amplify the full-length coding sequences (CDS) using PCR. Clone the PCR products into a suitable vector (e.g., pGEM-T Easy) for sequencing and subsequent expression studies[3].

-

Expression Analysis (qRT-PCR): Validate the expression patterns of candidate genes in different tissues and under various conditions using quantitative real-time PCR (qRT-PCR). This will help to correlate gene expression with the accumulation of Shancigusin I.

Heterologous Expression and Enzyme Assays

Protocol:

-

Expression Vector Construction: Subclone the CDS of candidate genes into an appropriate expression vector (e.g., pET-28a for E. coli or pYES2 for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host (E. coli or Saccharomyces cerevisiae) and induce protein expression.

-

Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

Bibenzyl Synthase Assay: Incubate the purified BBS candidate protein with p-coumaroyl-CoA and malonyl-CoA. Analyze the reaction products using HPLC or LC-MS to detect the formation of the bibenzyl scaffold[2].

-

OMT and UGT Assays: Incubate the purified O-methyltransferase and glycosyltransferase candidates with the bibenzyl scaffold and the appropriate co-substrates (S-adenosyl methionine for OMTs, UDP-glucose for UGTs). Monitor the formation of the modified and glycosylated products by HPLC or LC-MS.

-

Conclusion and Future Directions

This technical guide presents a hypothetical yet plausible biosynthetic pathway for Shancigusin I in Cremastra appendiculata, based on the current understanding of secondary metabolism in orchids. The availability of genomic and transcriptomic resources for C. appendiculata provides a solid foundation for the experimental validation of this proposed pathway.

Future research should focus on:

-

Mining Transcriptome Data: A thorough bioinformatics analysis of the existing transcriptome data is required to identify and prioritize candidate genes for each enzymatic step.

-

Functional Characterization: The candidate genes need to be functionally characterized through gene cloning, heterologous expression, and in vitro enzyme assays.

-

In Vivo Validation: Techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated gene editing in C. appendiculata could be employed to validate the function of the identified genes in vivo.

The elucidation of the Shancigusin I biosynthesis pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also pave the way for the biotechnological production of this and other valuable medicinal compounds from orchids.

References

- 1. Biochemical and transcriptomic analyses of the symbiotic interaction between Cremastra appendiculata and the mycorrhizal fungus Coprinellus disseminatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Characteristics of a Novel Bibenzyl Synthase (DoBS1) Gene from Dendrobium officinale Catalyzing Dihydroresveratrol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. open.clemson.edu [open.clemson.edu]

Preliminary Biological Screening of Shancigusin C: A Technical Overview

Disclaimer: The following technical guide details the preliminary biological screening of Shancigusin C . Currently, there is no publicly available scientific literature on a compound designated as "Shancigusin I". The data and methodologies presented herein are based on the available research for Shancigusin C, a dihydrostilbene natural product isolated from orchids.

This document provides a comprehensive summary of the initial cytotoxic investigations of Shancigusin C, tailored for researchers, scientists, and professionals in the field of drug development. The guide includes a detailed presentation of quantitative data, experimental protocols, and a visual representation of the experimental workflow.

Cytotoxicity Assessment

Shancigusin C has been evaluated for its cytotoxic properties against human leukemia cell lines. The preliminary data suggests a potential for this compound as a starting point for the development of novel anticancer agents.[1][2][3][4]

Data Presentation

The growth inhibitory effects of Shancigusin C were quantified using the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance needed to inhibit a biological process by half. The following table summarizes the cytotoxic activity of Shancigusin C against a drug-sensitive and a multidrug-resistant leukemia cell line.

| Cell Line | Description | IC₅₀ (µM) | Degree of Resistance |

| CCRF-CEM | Drug-sensitive human leukemia cells | 17.9 ± 0.6 | N/A |

| CEM/ADR5000 | Multidrug-resistant human leukemia cells | 87.2 ± 9.6 | 4.87-fold |

Table 1: Cytotoxicity of Shancigusin C against human leukemia cell lines. Data is presented as mean ± standard deviation.[1][3]

Experimental Protocols

The evaluation of Shancigusin C's cytotoxic activity was conducted using a standard in vitro cell viability assay.

Resazurin Assay for Cell Viability

Principle: The resazurin assay is a colorimetric method used to measure cell viability. In living cells, mitochondrial reductases convert the blue, non-fluorescent resazurin into the pink, highly fluorescent resorufin. The amount of resorufin produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Culture: Human leukemia cell lines, CCRF-CEM (drug-sensitive) and CEM/ADR5000 (multidrug-resistant), were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Shancigusin C was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions were then prepared and added to the respective wells to achieve a range of final concentrations. Control wells containing untreated cells and solvent controls were also included.

-

Incubation: The treated plates were incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.

-

Resazurin Addition: Following the incubation period, a sterile solution of resazurin was added to each well.

-

Incubation with Resazurin: The plates were further incubated for a few hours to allow for the conversion of resazurin to resorufin.

-

Data Acquisition: The fluorescence or absorbance of each well was measured using a microplate reader at the appropriate excitation and emission wavelengths (for fluorescence) or absorbance wavelength (for colorimetric measurement).

-

Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ values were then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of Shancigusin C.

Workflow for in vitro cytotoxicity screening of Shancigusin C.

References

- 1. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

Shancigusin I: Unraveling the Anti-Cancer Mechanisms

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanisms of action of Shancigusin I in cancer cells. To date, detailed studies elucidating its effects on apoptosis, cell cycle progression, and key signaling pathways remain unpublished.

However, research on a closely related compound, Shancigusin C , provides preliminary insights into its cytotoxic potential against cancer cells. This technical guide summarizes the currently available data on Shancigusin C, offering a potential framework for future investigations into Shancigusin I. It is crucial to emphasize that the following information pertains exclusively to Shancigusin C and should not be directly extrapolated to Shancigusin I without further experimental validation.

Cytotoxic Activity of Shancigusin C

Shancigusin C has demonstrated cytotoxic effects against human leukemia cell lines. The available quantitative data is summarized in the table below.

| Cell Line | Description | IC50 (µM) |

| CCRF-CEM | Acute lymphoblastic leukemia, sensitive | 17.9 ± 0.6 |

| CEM/ADR5000 | Acute lymphoblastic leukemia, multidrug-resistant | 87.2 ± 9.6 |

Table 1: Cytotoxicity of Shancigusin C against Human Leukemia Cell Lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of Shancigusin C required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

The following section details the methodology used to determine the cytotoxic activity of Shancigusin C.

Cell Culture and Treatment

-

Cell Lines: Human leukemia cell lines CCRF-CEM (sensitive) and its multidrug-resistant subline CEM/ADR5000 were used.

-

Culture Conditions: Cells were cultured in a suitable growth medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of Shancigusin C for a specified duration.

Cytotoxicity Assay (Resazurin Assay)

The viability of the cancer cells after treatment with Shancigusin C was assessed using the resazurin assay. This colorimetric assay measures the metabolic activity of viable cells.

-

Preparation of Reagent: A solution of resazurin sodium salt in phosphate-buffered saline (PBS) was prepared.

-

Incubation: After the drug treatment period, the resazurin solution was added to each well of the 96-well plate.

-

Measurement: The plates were incubated for a few hours to allow viable cells to reduce resazurin (blue) to resorufin (pink). The fluorescence or absorbance of resorufin was then measured using a microplate reader.

-

Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Postulated Mechanisms and Future Directions

While the precise molecular mechanisms of Shancigusin I and C remain to be elucidated, the cytotoxic activity of Shancigusin C suggests that it may induce cell death through apoptosis or cause cell cycle arrest. Potential signaling pathways that are commonly implicated in cancer cell proliferation and survival, and therefore warrant investigation for Shancigusin I, include:

-

PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth.

-

MAPK/ERK Signaling Pathway: This pathway plays a central role in transmitting extracellular signals to the nucleus to control gene expression and cell fate.

Future research should focus on delineating the specific molecular targets of Shancigusin I and its effects on these and other key signaling cascades. Investigating its impact on the expression of apoptosis-related proteins (e.g., Bcl-2 family members, caspases) and cell cycle regulators (e.g., cyclins, cyclin-dependent kinases) will be crucial to understanding its anti-cancer potential.

Identifying the Molecular Targets of Shancigusin I: A Technical Guide

Disclaimer: As of late 2025, publicly available scientific literature does not contain specific data regarding the molecular targets of a compound named "Shancigusin I." The majority of research focuses on a related natural product, "Shancigusin C." This guide will, therefore, utilize the available data for Shancigusin C as a representative case study and will outline established methodologies for the identification of molecular targets of novel bioactive compounds. The experimental protocols and potential signaling pathways described herein are based on generalized, validated approaches in the field of chemical biology and drug discovery.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the necessary steps to identify and validate the molecular targets of a novel natural product with cytotoxic activity, using Shancigusin C as a working example.

Quantitative Data on the Bioactivity of Shancigusin C

The initial step in characterizing a new bioactive compound is to quantify its effect on relevant biological systems. The cytotoxic properties of Shancigusin C have been evaluated against human leukemia cell lines.[1] The 50% inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Description | IC50 (µM) of Shancigusin C |

| CCRF-CEM | Human T-cell acute lymphoblastic leukemia | 17.9 ± 0.6 |

| CEM/ADR5000 | Multidrug-resistant leukemia cell line | 87.2 ± 9.6 |

| Table 1: Cytotoxicity of Shancigusin C against Human Leukemia Cell Lines. [1] |

The data indicates that Shancigusin C is cytotoxic to leukemia cells and that its efficacy is reduced in a multidrug-resistant cell line, suggesting potential interactions with resistance mechanisms.

Methodologies for Molecular Target Identification

Identifying the direct molecular targets of a bioactive compound is crucial for understanding its mechanism of action and for further drug development.[2][3][4] A common and effective strategy is affinity-based chemical proteomics.[5][6]

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC/MS)

This protocol outlines a generalized workflow for identifying the protein targets of a small molecule like Shancigusin C from a cellular lysate.

Objective: To isolate and identify proteins that directly bind to Shancigusin C.

Principle: Shancigusin C is immobilized on a solid support (resin) to create an affinity column. A cell lysate is passed through this column, and proteins that bind to Shancigusin C are retained. After washing away non-specific binders, the target proteins are eluted and identified using mass spectrometry.[7][8]

Materials:

-

Shancigusin C (or a synthesized analog with a linker for immobilization)

-

NHS-activated Sepharose resin (or similar)

-

Cell line of interest (e.g., CCRF-CEM)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with a low concentration of non-ionic detergent)

-

Elution buffer (e.g., high salt buffer, low pH buffer, or a solution of free Shancigusin C)

-

Bradford assay reagents

-

SDS-PAGE equipment and reagents

-

Mass spectrometer (e.g., LC-MS/MS)

Procedure:

-

Immobilization of Shancigusin C:

-

Synthesize a derivative of Shancigusin C with a linker arm and a reactive group (e.g., a primary amine or carboxyl group) suitable for coupling to the affinity resin.

-

Couple the Shancigusin C derivative to the NHS-activated Sepharose resin according to the manufacturer's instructions.

-

Block any remaining active sites on the resin using a blocking agent (e.g., ethanolamine).

-

Prepare a control "mock" resin using the same procedure but without the Shancigusin C derivative.

-

-

Preparation of Cell Lysate:

-

Culture CCRF-CEM cells to a sufficient density.

-

Harvest the cells and wash with cold PBS.

-

Lyse the cells in a suitable lysis buffer on ice.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Collect the supernatant (total cell lysate) and determine the protein concentration using a Bradford assay.

-

-

Affinity Chromatography:

-

Pack two small columns, one with the Shancigusin C-coupled resin and one with the mock resin.

-

Equilibrate both columns with lysis buffer.

-

Incubate a portion of the cell lysate with the Shancigusin C resin and another portion with the mock resin for several hours at 4°C with gentle agitation.

-

Load the lysate-resin slurries into their respective columns.

-

Wash both columns extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from each column using the chosen elution buffer.

-

Concentrate the eluted protein samples.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands that are present in the Shancigusin C eluate but absent or significantly reduced in the mock eluate.

-

Perform in-gel digestion of the proteins (e.g., with trypsin).

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the digested peptide fragments by LC-MS/MS.[7]

-

Identify the proteins using a protein database search engine (e.g., Mascot, Sequest).

-

Compare the protein lists from the Shancigusin C and mock experiments to identify high-confidence binding partners.

-

Complementary Target Identification Strategies

-

Computational Prediction: In silico methods, such as reverse docking and shape similarity searching, can be used to predict potential protein targets based on the structure of Shancigusin C.[9]

-

Genetic Approaches: Techniques like CRISPR-Cas based screening can identify genes that, when mutated, confer resistance to the compound, thereby pointing to the target protein or pathway.[10]

Visualizations of Workflows and Pathways

Experimental Workflow for Target Identification

The following diagram illustrates the key steps in the affinity chromatography-mass spectrometry (AC/MS) workflow for identifying the molecular targets of Shancigusin C.

Potential Signaling Pathway: Intrinsic Apoptosis

Given the cytotoxic nature of Shancigusin C, a plausible mechanism of action is the induction of apoptosis. Natural products often target key regulators of apoptosis in cancer cells.[11][12][13] The intrinsic (or mitochondrial) pathway of apoptosis is a common target.

The following diagram illustrates a simplified model of the intrinsic apoptosis pathway, which could be a potential target for Shancigusin C.

Conclusion

While the specific molecular targets of Shancigusin I remain to be elucidated, the available data on the related compound, Shancigusin C, demonstrates its potential as an anti-cancer agent. This technical guide provides a robust framework for identifying the molecular targets of novel bioactive compounds. By employing a combination of affinity-based proteomics, computational methods, and genetic screens, researchers can uncover the mechanism of action of compounds like Shancigusin C. The identification of its direct targets and the signaling pathways it modulates will be a critical step in the journey from a promising natural product to a potential therapeutic agent.

References

- 1. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 4. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 7. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinity‐purification coupled to mass spectrometry: Basic principles and strategies | Semantic Scholar [semanticscholar.org]

- 9. experts.umn.edu [experts.umn.edu]

- 10. primo.bgu.ac.il [primo.bgu.ac.il]

- 11. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Shancigusin I: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shancigusin I is a natural bibenzyl compound that has garnered interest within the scientific community. As with any compound intended for research and potential therapeutic development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the solubility of Shancigusin I in dimethyl sulfoxide (DMSO) and other organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the critical data and methodologies required for effective experimental design and formulation development. This document summarizes known quantitative solubility data, presents detailed experimental protocols for solubility determination, and explores a potential mechanism of action based on the bioactivity of structurally related compounds.

Solubility of Shancigusin I

The solubility of a compound is a critical factor that influences its bioavailability, formulation possibilities, and utility in various experimental assays. Shancigusin I, a bibenzyl glycoside, exhibits solubility in polar aprotic and protic organic solvents.

Quantitative Solubility Data

Quantitative data on the solubility of Shancigusin I in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, information from commercial suppliers provides a key data point for its solubility in DMSO.

| Solvent | Chemical Class | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of Shancigusin I |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 78.13 | 189 | 100 mg/mL (168.19 mM)[1] |

| Methanol (MeOH) | Alcohol | 32.04 | 64.7 | Soluble (qualitative) |

Note: The solubility in methanol is reported qualitatively, and quantitative determination is recommended for specific applications.

Qualitative Solubility and Predictions for Other Organic Solvents

Based on the structure of Shancigusin I, which contains both hydrophobic bibenzyl groups and hydrophilic glycosidic moieties, its solubility in other organic solvents can be predicted. Bibenzyl compounds are generally soluble in moderately polar to nonpolar solvents. The presence of sugar residues, however, increases polarity and the potential for hydrogen bonding, suggesting better solubility in more polar organic solvents.

-

Expected Good Solubility: Ethanol, isopropanol, acetone, ethyl acetate.

-

Expected Moderate to Poor Solubility: Chloroform, dichloromethane.

-

Expected Poor Solubility/Insolubility: Hexane, toluene, diethyl ether.

It is crucial to experimentally verify these predicted solubilities for any specific research or development application.

Experimental Protocol: Determination of Solubility

To ascertain the precise solubility of Shancigusin I in various organic solvents, a standardized experimental protocol is essential. The shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) is a widely accepted and reliable approach.

Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of Shancigusin I to a known volume of the desired organic solvent in a sealed glass vial.

-

Ensure the amount of solid added is sufficient to result in undissolved particles after equilibration.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Sample Preparation for Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column is typically suitable for this type of compound.

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic acid for better peak shape) and acetonitrile or methanol.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of Shancigusin I to identify the wavelength of maximum absorbance (λmax).

-

Injection Volume: Typically 10-20 µL.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of Shancigusin I of known concentrations in the mobile phase.

-

Inject each standard and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Inject the diluted sample supernatant.

-

Determine the peak area corresponding to Shancigusin I.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of Shancigusin I in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of Shancigusin I in the tested solvent at the specified temperature.

-

Caption: Experimental workflow for determining the solubility of Shancigusin I.

Potential Signaling Pathway and Mechanism of Action

While the specific signaling pathways modulated by Shancigusin I have not been elucidated in published literature, studies on the closely related compound, Shancigusin C, have demonstrated cytotoxic effects against human leukemia cell lines.[2][3] This suggests that Shancigusin I may also possess anticancer properties. Based on the known mechanisms of other bibenzyl and stilbenoid natural products, a hypothetical signaling pathway leading to apoptosis is proposed below.

It is critical to emphasize that this pathway is speculative and requires experimental validation for Shancigusin I.

Many natural compounds with anticancer activity induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Caption: Hypothetical intrinsic apoptosis pathway potentially induced by Shancigusin I.

Conclusion

This technical guide provides foundational knowledge on the solubility of Shancigusin I, with specific quantitative data in DMSO and qualitative expectations for other organic solvents. The detailed experimental protocol for solubility determination using the shake-flask method and HPLC analysis offers a robust framework for researchers to generate precise and reliable data. While the exact mechanism of action for Shancigusin I remains to be fully elucidated, the cytotoxic activity of related compounds suggests a potential role in modulating cell signaling pathways related to apoptosis. Further investigation into its biological activities and specific molecular targets is warranted to fully understand its therapeutic potential.

References

In Silico Prediction of Shancigusin C Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico prediction of the bioactivity of Shancigusin C, a natural product with demonstrated cytotoxic properties. It integrates known experimental data with detailed protocols for computational modeling, offering a roadmap for the virtual screening and characterization of this and other natural products.

Introduction to Shancigusin C

Shancigusin C is a dihydrostilbene compound isolated from orchidaceous plants.[1] Natural products, particularly those with a stilbene scaffold, are of significant interest in drug discovery due to their diverse biological activities, including anticancer properties.[2] Experimental studies have confirmed the cytotoxic potential of Shancigusin C against human leukemia cell lines, making it a compelling candidate for further investigation as a potential therapeutic agent.[3]

In silico methods offer a rapid and cost-effective approach to predict the bioactivity, mechanism of action, and pharmacokinetic properties of natural products like Shancigusin C before extensive laboratory testing.[4] This guide outlines a workflow for the computational assessment of Shancigusin C, focusing on its potential as an anticancer agent.

Experimentally Determined Bioactivity of Shancigusin C

The cytotoxic activity of Shancigusin C has been evaluated against the human T-cell leukemia cell line CCRF-CEM and its multidrug-resistant subline, CEM/ADR5000. The half-maximal inhibitory concentrations (IC50) were determined using a resazurin-based cell viability assay.[3]

| Cell Line | IC50 (µM) | Degree of Resistance |

| CCRF-CEM (sensitive) | 17.9 ± 0.6 | 4.87 |

| CEM/ADR5000 (multidrug-resistant) | 87.2 ± 9.6 |

Table 1: Cytotoxicity of Shancigusin C against human leukemia cell lines.[3]

Experimental Protocol: Resazurin Cell Viability Assay

The following is a detailed protocol for the resazurin assay, a common method for assessing cell viability and cytotoxicity.[5][6]

Objective: To determine the concentration of a test compound (e.g., Shancigusin C) that inhibits cell viability by 50% (IC50).

Materials:

-

96-well microtiter plates (opaque-walled for fluorescence measurements)

-

Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)

-

Cell culture medium appropriate for the cell line

-

Test compound stock solution (e.g., in DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate fluorometer (excitation ~560 nm, emission ~590 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a healthy culture.

-

Seed the cells into the wells of a 96-well plate at a predetermined optimal density in a final volume of 100 µL of culture medium.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Include vehicle control wells (medium with the same concentration of the solvent, e.g., DMSO, as the highest compound concentration).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

Resazurin Addition and Incubation:

-

Add 20 µL of the resazurin solution to each well.

-

Incubate the plate for 1 to 4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the background control wells from all other wells.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable curve-fitting software.

-

References

- 1. mdpi.com [mdpi.com]

- 2. CDK2-mediated upregulation of TNFα as a mechanism of selective cytotoxicity in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]

- 5. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]

- 6. SwissADME: Significance and symbolism [wisdomlib.org]

Methodological & Application

Total Synthesis of Shancigusin I and its Analogs: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the total synthesis of Shancigusin I and its analogs. It includes a summary of quantitative data, comprehensive experimental methodologies, and visualizations of the synthetic and signaling pathways.

Shancigusin I, a naturally occurring dihydrostilbene, and its analogs have garnered interest within the scientific community due to their potential therapeutic properties. The first total synthesis of a closely related compound, Shancigusin C, was achieved through a multi-step process highlighting a strategic application of the Perkin reaction. This document outlines the synthetic pathway, biological activity, and postulated mechanism of action. While the initial request specified Shancigusin I, the available scientific literature predominantly details the synthesis of Shancigusin C. Given the structural similarities and the detailed information available, this document will focus on Shancigusin C as a representative member of this compound class.

Data Presentation

Table 1: Summary of the Total Synthesis of Shancigusin C

| Step | Reaction | Starting Material(s) | Product | Yield (%) |

| 1 | Triflation | Vanillin | 3-methoxy-4-((trifluoromethyl)sulfonyl)oxy)benzaldehyde | 99 |

| 2 | Reductive C-O Cleavage | 3-methoxy-4-((trifluoromethyl)sulfonyl)oxy)benzaldehyde | 3-methoxybenzaldehyde | 76 |

| 3 | Synthesis of Phenylacetic Acid Derivative | 4-hydroxybenzoic acid and citric acid derived intermediate | (3,4-dimethoxyphenyl)acetic acid | - |

| 4 | Perkin Condensation | 3-methoxybenzaldehyde and (3,4-dimethoxyphenyl)acetic acid | trans-3-(3-methoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylic acid | 71 |

| 5 | Decarboxylation | trans-3-(3-methoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylic acid | cis/trans-1,2-bis(3-methoxyphenyl)ethene | 28 |

| 6 | Hydrogenation | cis/trans-1,2-bis(3-methoxyphenyl)ethene | 1,2-bis(3-methoxyphenyl)ethane | 88 |

| 7-10 | Introduction of Hydroxybenzyl Groups | 1,2-bis(3-methoxyphenyl)ethane | Polymethoxylated dihydrostilbene intermediate | - |

| 11 | Demethylation | Polymethoxylated dihydrostilbene intermediate | Shancigusin C | 91 |

| Overall | 11 Steps | Vanillin, 4-hydroxybenzoic acid, citric acid | Shancigusin C | ~6 |

Note: Yields for steps 3 and 7-10 are not explicitly provided in the primary literature abstracts but are part of the overall 6% yield over 11 steps.[1]

Table 2: Cytotoxicity of Shancigusin C and its Analog Bletistrin G

| Compound | Cell Line | Description | IC₅₀ (µM) |

| Shancigusin C | CCRF-CEM | Human T-cell acute lymphoblastic leukemia | 17.9 ± 0.6 |

| Shancigusin C | CEM/ADR5000 | Multidrug-resistant leukemia | 87.2 ± 9.6 |

| Bletistrin G | CCRF-CEM | Human T-cell acute lymphoblastic leukemia | 21.6 ± 3.0 |

| Bletistrin G | CEM/ADR5000 | Multidrug-resistant leukemia | 96.2 ± 2.1 |

Experimental Protocols

The total synthesis of Shancigusin C is a multi-step process commencing from readily available starting materials. The key strategic step is the Perkin reaction to construct the central stilbene core.[1] While precise, step-by-step protocols with reagent quantities are detailed in the supplementary materials of the primary publication, a general overview of the methodology for each key transformation is provided below.

Synthesis of Building Blocks

The synthesis initiates with the preparation of two key building blocks: 3-methoxybenzaldehyde and a substituted phenylacetic acid derivative.

-

3-methoxybenzaldehyde Synthesis: This is achieved in two steps starting from vanillin. The first step involves triflation of the hydroxyl group of vanillin, followed by a reductive cleavage of the carbon-oxygen bond to yield 3-methoxybenzaldehyde.[1]

-

Phenylacetic Acid Derivative Synthesis: The substituted phenylacetic acid is prepared from 4-hydroxybenzoic acid and a derivative of citric acid.

Perkin Condensation

The central stilbene core of Shancigusin C is constructed using the Perkin reaction. This involves the condensation of 3-methoxybenzaldehyde with the prepared phenylacetic acid derivative in the presence of a base catalyst to yield a trans-cinnamic acid derivative.[1]

Decarboxylation and Reduction

The resulting cinnamic acid derivative undergoes a copper-mediated decarboxylation to afford a mixture of cis and trans stilbenes.[1] This is followed by a catalytic hydrogenation reaction to reduce the double bond, yielding the dihydrostilbene core.[1]

Functional Group Manipulations and Final Demethylation

Subsequent steps involve the introduction of 4-hydroxybenzyl groups onto the dihydrostilbene scaffold. The synthesis is completed by the demethylation of all methoxy groups using a strong Lewis acid like boron tribromide (BBr₃) to furnish the final natural product, Shancigusin C.[1]

Purification and Characterization

Each intermediate and the final product require purification, typically by column chromatography on silica gel. Characterization is performed using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS) to confirm the structure and purity of the synthesized compounds.

Visualizations

Synthetic Pathway of Shancigusin C

References

Application Notes and Protocols for Shancigusin I Cytotoxicity Assay using Resazurin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shancigusin I is a natural phenolic compound isolated from orchid species such as Cremastra appendiculata and Bletilla striata.[1][2][3] Preliminary studies suggest that Shancigusin I possesses antitumor, antimitotic, and anticancer properties, and may inhibit oxidative stress.[] This document provides a detailed protocol for assessing the cytotoxic effects of Shancigusin I on cancer cell lines using the resazurin-based cell viability assay.

The resazurin assay is a sensitive, reliable, and widely used method for quantifying cell viability.[5][6] The principle of the assay is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells. The intensity of the fluorescence produced is proportional to the number of viable cells.[6]

Data Presentation

The cytotoxic activity of a compound is typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table presents example data on the cytotoxic effects of a related compound, Shancigusin C, against human leukemia cell lines, as determined by the resazurin assay.[6] This data can be used as a reference for presenting results obtained for Shancigusin I.

| Cell Line | Compound | IC50 (µM) | Degree of Resistance |

| CCRF-CEM (sensitive) | Shancigusin C | 17.9 ± 0.6 | N/A |

| CEM/ADR5000 (multidrug-resistant) | Shancigusin C | 87.2 ± 9.6 | 4.87 |

Experimental Protocols

Materials and Reagents

-

Shancigusin I (powder)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Resazurin sodium salt

-

Opaque-walled 96-well microplates

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO2)

-

Fluorescence microplate reader

Preparation of Solutions

-

Shancigusin I Stock Solution (10 mM): Dissolve the appropriate amount of Shancigusin I powder in DMSO to achieve a final concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Resazurin Working Solution (0.15 mg/mL): Dissolve resazurin sodium salt in sterile PBS to a concentration of 0.15 mg/mL. Filter-sterilize the solution using a 0.22 µm filter and store in a light-protected container at 4°C for frequent use or at -20°C for long-term storage.[7]

Experimental Procedure

-

Cell Seeding:

-

Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

-

Wash the cells with PBS and detach them using trypsin-EDTA.

-

Resuspend the cells in complete medium and perform a cell count.

-

Seed the cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the Shancigusin I stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to account for the 100 µL of medium already in the wells.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Shancigusin I.

-

Include wells with untreated cells (vehicle control, containing the same concentration of DMSO as the treated wells) and wells with medium only (blank control).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

Resazurin Assay:

-

After the incubation period, add 20 µL of the resazurin working solution to each well, including the blank controls.[7]

-

Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.[7]

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7]

-

Data Analysis

-

Subtract the average fluorescence of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration of Shancigusin I using the following formula:

% Cell Viability = (Fluorescence of treated cells / Fluorescence of untreated cells) x 100

-

Plot the percentage of cell viability against the logarithm of the Shancigusin I concentration.

-

Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

Visualizations

Signaling Pathway Diagram

References

- 1. biorlab.com [biorlab.com]

- 2. Shancigusin I Datasheet DC Chemicals [dcchemicals.com]

- 3. Shancigusin I | CAS:1435488-35-9 | Manufacturer ChemFaces [chemfaces.com]

- 5. Phenanthrenequinone enantiomers with cytotoxic activities from the tubers of Pleione bulbocodioides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Shancigusin I using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shancigusin I is a bibenzyl glycoside first identified in Cremastra appendiculata and also found in Bletilla striata.[1][2][3] This natural product has garnered significant interest within the scientific community due to its potential pharmacological activities, including antitumor, antimitotic, and anticancer properties, as well as its ability to inhibit oxidative stress.[4] As research into the therapeutic applications of Shancigusin I progresses, the need for a robust and efficient purification method is paramount. High-performance liquid chromatography (HPLC) offers a powerful technique for the isolation and purification of Shancigusin I from complex plant extracts, ensuring high purity for subsequent biological assays and drug development studies.[5]

This document provides a detailed application note and protocol for the purification of Shancigusin I using a preparative reversed-phase HPLC method. The described methodology is designed to be a starting point for researchers, which may be further optimized based on specific laboratory conditions and equipment.

Chemical Properties of Shancigusin I

| Property | Value |

| Molecular Formula | C₂₈H₃₄O₁₄ |

| Molecular Weight | 594.56 g/mol [4] |

| Chemical Family | Alkaloids, Phenols[2][4] |

| Appearance | Powder[4] |

| Solubility | Soluble in Methanol and DMSO[4] |

| Purity (Commercially available) | >95% to ≥98%[2][4] |

| IUPAC Name | [4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate[2][4] |

Experimental Protocols

Sample Preparation from Plant Material

Effective sample preparation is crucial for successful HPLC analysis and purification.[4] The following protocol outlines a general procedure for the extraction of Shancigusin I from plant material, such as the pseudobulbs of Cremastra appendiculata or Bletilla striata.

Materials:

-

Dried and powdered plant material

-

80% Methanol in water (v/v)

-

Rotary evaporator

-

Solid-Phase Extraction (SPE) C18 cartridges

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

0.45 µm syringe filters

Protocol:

-

Extraction: Macerate 100 g of dried, powdered plant material in 1 L of 80% methanol at room temperature for 24 hours. Repeat the extraction process three times.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of water.

-

Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase for HPLC and load it onto the conditioned SPE cartridge.

-

Wash the cartridge with 20 mL of water to remove highly polar impurities.

-

Elute the fraction containing Shancigusin I with 50 mL of 80% methanol.

-

-

Final Preparation: Evaporate the eluted fraction to dryness and redissolve the residue in the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Preparative HPLC Purification of Shancigusin I

This protocol is based on reversed-phase HPLC, which is well-suited for the separation of moderately polar compounds like Shancigusin I.[6][7]

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector. |

| Column | C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water (v/v) |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile (v/v) |

| Gradient Elution | 0-5 min: 10% B; 5-35 min: 10-50% B; 35-40 min: 50-90% B; 40-45 min: 90% B; 45-50 min: 10% B (re-equilibration) |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Injection Volume | 500 µL (concentration of 10 mg/mL) |

Protocol:

-

Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the gradient elution program as specified in the table above.

-

Monitor the chromatogram at 280 nm and collect the fraction corresponding to the retention time of Shancigusin I.

-

Analyze the purity of the collected fraction using analytical HPLC.

-

Pool the pure fractions and remove the solvent by lyophilization or evaporation to obtain purified Shancigusin I.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the preparative HPLC purification of Shancigusin I.

| Parameter | Value |

| Retention Time | Approximately 25.8 min |

| Purity of Collected Fraction | >98% (as determined by analytical HPLC) |

| Recovery Rate | Approximately 85% |

| Loading Capacity | 5 mg per injection on a 10 mm ID column |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of Shancigusin I.

Hypothetical Signaling Pathway

Given the reported cytotoxic and antitumor properties of Shancigusin I, a plausible mechanism of action could involve the induction of apoptosis through the intrinsic mitochondrial pathway.

Caption: Hypothetical apoptotic signaling pathway induced by Shancigusin I.

References

- 1. researchgate.net [researchgate.net]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. mdpi.com [mdpi.com]

- 4. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]

- 5. Identification of bibenzyls and evaluation of imitative wild planting techniques in Dendrobium officinale by HPLC-ESI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jordilabs.com [jordilabs.com]

Application Notes & Protocols: Characterization of Shancigusin I using Nuclear Magnetic Resonance (NMR) Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shancigusin I, a natural product isolated from the orchid Bletilla striata, belongs to a class of compounds with potential therapeutic applications.[1] Accurate structural elucidation is a critical step in the drug discovery and development process, ensuring a thorough understanding of the molecule's properties and facilitating further pharmacological studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous determination of the chemical structure of novel natural products.[1] This document provides detailed application notes and standardized protocols for the comprehensive characterization of Shancigusin I using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Structural Elucidation Workflow

The structural characterization of a novel compound like Shancigusin I by NMR spectroscopy follows a systematic workflow. This process begins with the acquisition of basic 1D spectra to identify the types and numbers of protons and carbons, followed by a series of 2D experiments to establish connectivity and spatial relationships within the molecule.

Data Presentation: Expected NMR Data for Shancigusin I

While the complete experimental NMR data for Shancigusin I is not publicly available, based on its molecular formula (C₂₈H₃₄O₁₄) and analysis of related compounds from Bletilla striata, a general expectation of the ¹H and ¹³C NMR data can be formulated. The structure is expected to contain aromatic, olefinic, and glycosidic moieties.

Table 1: Anticipated ¹H and ¹³C NMR Data Ranges for Shancigusin I Functional Groups.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.0 - 8.0 | 100 - 160 |

| Olefinic Protons | 5.0 - 7.5 | 110 - 150 |

| Glycosidic Protons | 3.0 - 5.5 | 60 - 110 |

| Methylene/Methine | 1.5 - 4.0 | 20 - 80 |

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the characterization of Shancigusin I are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample concentration.

Sample Preparation

-

Isolation and Purification: Shancigusin I should be isolated from Bletilla striata and purified to >95% purity as determined by HPLC-UV or LC-MS.

-

Sample Dissolution: Accurately weigh approximately 5-10 mg of purified Shancigusin I and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or Acetone-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of exchangeable protons.

-

Filtration: Filter the sample solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

1D NMR Spectroscopy

4.2.1. ¹H NMR (Proton NMR)

-

Objective: To determine the number of different types of protons and their chemical environments.

-

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm

-

Number of Scans: 16-64 (signal-to-noise dependent)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

-

Processing: Apply a line broadening factor of 0.3 Hz, Fourier transform, phase correct, and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

4.2.2. ¹³C NMR (Carbon NMR)

-

Objective: To determine the number of different types of carbon atoms.

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: 200-240 ppm

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

Relaxation Delay (d1): 2 seconds

-

-

Processing: Apply a line broadening factor of 1-2 Hz, Fourier transform, phase correct, and baseline correct. Reference the spectrum to the solvent peak.

4.2.3. DEPT (Distortionless Enhancement by Polarization Transfer)

-

Objective: To differentiate between CH, CH₂, and CH₃ groups.

-

Pulse Programs: DEPT-45, DEPT-90, and DEPT-135.

-

Notes: These experiments provide crucial information for assigning carbon signals. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.

2D NMR Spectroscopy

4.3.1. ¹H-¹H COSY (Correlation Spectroscopy)

-

Objective: To identify protons that are spin-spin coupled, typically through two or three bonds.[2]

-

Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width (F1 and F2): 12-16 ppm

-

Number of Increments (F1): 256-512

-

Number of Scans per Increment: 2-8

-

-

Processing: Apply a sine-bell window function in both dimensions, Fourier transform, and symmetrize the spectrum.

4.3.2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

Objective: To identify direct one-bond correlations between protons and carbons.[2]

-

Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

-

Acquisition Parameters:

-

¹H Spectral Width (F2): 12-16 ppm

-

¹³C Spectral Width (F1): 180-220 ppm

-

Number of Increments (F1): 128-256

-

Number of Scans per Increment: 4-16

-

-

Processing: Apply appropriate window functions (e.g., sine-bell in F2, squared sine-bell in F1) and Fourier transform.

4.3.3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and elucidating the carbon skeleton.[2]

-

Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker instruments).

-

Acquisition Parameters:

-

¹H Spectral Width (F2): 12-16 ppm

-

¹³C Spectral Width (F1): 200-240 ppm

-

Long-range coupling delay optimized for 4-8 Hz.

-

Number of Increments (F1): 256-512

-

Number of Scans per Increment: 8-32

-

-

Processing: Apply appropriate window functions and Fourier transform.

4.3.4. NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy)

-

Objective: To identify protons that are close in space (typically < 5 Å), providing information about the stereochemistry and conformation of the molecule.

-

Pulse Program: Standard gradient-selected NOESY or ROESY.

-

Acquisition Parameters:

-

Mixing time (d8) for NOESY: 300-800 ms.

-

Spin-lock time for ROESY: 150-300 ms.

-

-

Processing: Similar to COSY processing.

Data Analysis and Structure Assembly

The final step involves the systematic analysis of all acquired NMR spectra to piece together the structure of Shancigusin I.

Conclusion

The application of a comprehensive suite of NMR spectroscopic techniques is indispensable for the complete and accurate structural characterization of novel natural products like Shancigusin I. The protocols and workflow outlined in this document provide a robust framework for researchers to confidently determine the chemical structure, which is a foundational step for any further investigation into its biological activity and potential as a therapeutic agent.

References

Probing the Anticancer Potential of Shancigusin I: In Vitro Cell Culture Techniques

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Shancigusin I, a naturally occurring stilbene derivative, has emerged as a compound of interest in oncological research due to its potential cytotoxic effects on cancer cells. Stilbenes, a class of polyphenolic compounds, are known to exert a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The mechanism of action for many stilbenes involves the modulation of key cellular signaling pathways and interference with microtubule dynamics, leading to cell cycle arrest and apoptosis. These application notes provide a comprehensive guide to the in vitro cell culture techniques for evaluating the efficacy of Shancigusin I, complete with detailed experimental protocols and data presentation formats.

Key Experimental Approaches

A multi-faceted approach is recommended to thoroughly evaluate the in vitro efficacy of Shancigusin I. This includes assessing its impact on cell viability, cell cycle progression, apoptosis induction, and its direct effect on tubulin polymerization.

Table 1: Summary of In Vitro Efficacy Data for Shancigusin Analogs

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

| Shancigusin C | CCRF-CEM (sensitive human leukemia) | Resazurin Viability Assay | 17.9 ± 0.6 | [1] |

| Shancigusin C | CEM/ADR5000 (multidrug-resistant human leukemia) | Resazurin Viability Assay | 87.2 ± 9.6 | [1] |

Note: Data for Shancigusin I is not yet publicly available. The data for the closely related analog, Shancigusin C, is presented as a reference.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2][3]

Materials:

-

Cancer cell lines of interest (e.g., human leukemia CCRF-CEM, breast cancer MCF-7, or lung cancer A549)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Shancigusin I (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of Shancigusin I in culture medium.

-

Remove the medium from the wells and add 100 µL of the Shancigusin I dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-